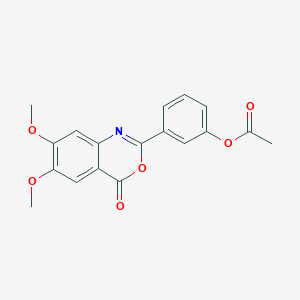![molecular formula C11H6BrN3O2 B5795795 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5795795.png)
4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as BODIPY, is a fluorescent dye that has been widely used in scientific research. BODIPY is a derivative of pyridine and is characterized by its high photostability, brightness, and spectral properties.
作用机制
The mechanism of action of 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine is based on its ability to absorb light and emit fluorescence. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine absorbs light in the ultraviolet and visible regions of the spectrum and emits fluorescence in the green to red regions of the spectrum. The fluorescence intensity of 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine is dependent on the local environment, such as pH, polarity, and viscosity. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine can also undergo energy transfer to nearby molecules, such as proteins, resulting in fluorescence resonance energy transfer (FRET).
Biochemical and Physiological Effects:
4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have minimal effects on biochemical and physiological processes, making it an ideal probe for studying biological systems. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been used to study the localization and trafficking of proteins, the dynamics of lipid membranes, and the metabolism of cells. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has also been used to study the effects of drugs and toxins on cells and tissues.
实验室实验的优点和局限性
4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages for lab experiments, including its high photostability, brightness, and spectral properties. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine is also easy to use and can be incorporated into various experimental setups. However, 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has some limitations, including its sensitivity to environmental factors, such as pH and temperature, and its potential for photobleaching.
未来方向
There are many future directions for the use of 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine in scientific research. One direction is the development of new 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives with improved properties, such as increased brightness and photostability. Another direction is the use of 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine in the development of new biosensors for the detection of specific analytes. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine can also be used in the development of new imaging techniques, such as super-resolution microscopy and single-molecule imaging. Finally, 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine can be used in the development of new therapies for the treatment of diseases, such as cancer and infectious diseases.
Conclusion:
4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine, or 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine, is a fluorescent dye that has been widely used in scientific research. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages, including its high photostability, brightness, and spectral properties. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been used in various applications, including as a fluorescent probe, a cell and tissue label, and a biosensor. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has minimal effects on biochemical and physiological processes, making it an ideal probe for studying biological systems. There are many future directions for the use of 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine in scientific research, including the development of new derivatives, the use in new imaging techniques, and the development of new therapies.
合成方法
4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized through a variety of methods, including the reaction of pyridine with 5-bromo-2-furoic acid, followed by the reaction with hydrazine hydrate and triethyl orthoformate. The resulting product is then treated with phosphorus oxychloride and pyridine to obtain the final product. Other methods include the reaction of pyridine with 5-bromo-2-furoic acid and sodium azide, followed by the reaction with triethyl orthoformate and phosphorus oxychloride.
科学研究应用
4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been widely used in scientific research, including in the fields of biochemistry, biophysics, and cell biology. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine can be used as a fluorescent probe to study the structure and function of biological molecules, such as proteins, lipids, and nucleic acids. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine can also be used to label cells and tissues for imaging studies, such as in fluorescence microscopy and flow cytometry. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has also been used in the development of biosensors for the detection of various analytes, such as glucose, ATP, and hydrogen peroxide.
属性
IUPAC Name |
5-(5-bromofuran-2-yl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O2/c12-9-2-1-8(16-9)11-14-10(15-17-11)7-3-5-13-6-4-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDUKXVPUCPRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[(2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795712.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5795713.png)
![4-benzyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B5795718.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5795721.png)
![methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5795723.png)


![1-(3-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5795756.png)
![N-(4-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5795763.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5795769.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5795772.png)
![4-[(anilinocarbonyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B5795781.png)

